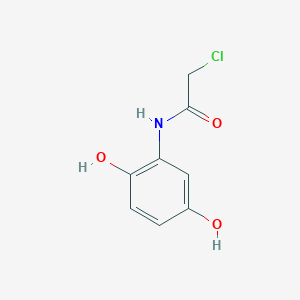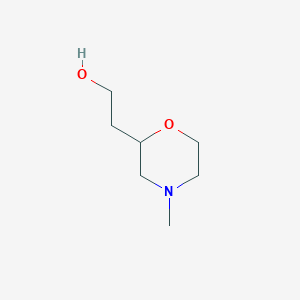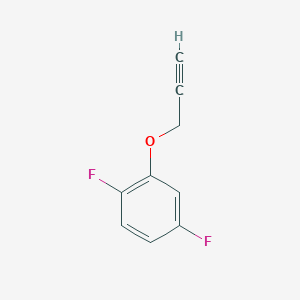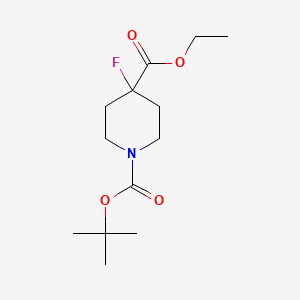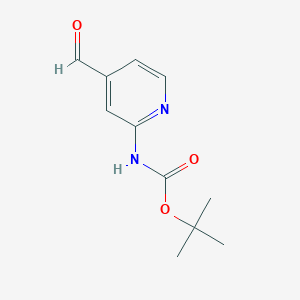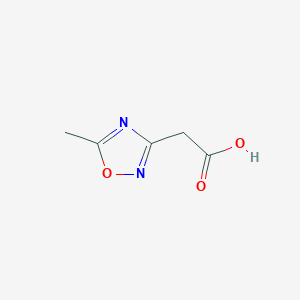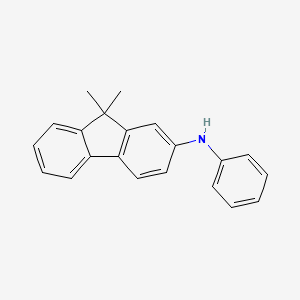
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Descripción general
Descripción
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a fluorene core with additional functional groups. The compound is of interest due to its potential applications in organic synthesis and materials science. The fluorene derivatives are known for their unique conformational properties and have been studied for their potential use as protecting groups and in the synthesis of polymers with specific characteristics .
Synthesis Analysis
The synthesis of fluorene derivatives can be achieved through various methods. For instance, 9-(2-methylaminophenyl)fluorene was synthesized by treating 9-(2-dimethylaminophenyl)-9-fluorenol with dry hydrogen bromide in acetic acid . Another method involves the introduction of the 9-phenyl-9-fluorenyl protecting group into amines and other functional groups using 9-chloro-9-phenylfluorene in combination with N-methylmorpholine and silver nitrate, which has been shown to be a rapid and efficient procedure . Additionally, N-substituted 2-amino-9,9-dialkylfluorenes can be synthesized from 2-halo-9,9-dialkylfluorenes using palladium-catalyzed substitution with amines .
Molecular Structure Analysis
The molecular structure of fluorene derivatives, such as 1,8-dimethylfluoren-9-one, has been determined using X-ray diffractometric data. The structure is characterized by a nearly planar arrangement of the benzene rings with a mutual inclination of 178.6 degrees. The non-hydrogen atoms are closely aligned with the plane defined by the ring-joining carbons, and the bond lengths are consistent with those found in similar fluorene compounds .
Chemical Reactions Analysis
Fluorene derivatives can participate in various chemical reactions due to their reactive sites. For example, the introduction of the 9-phenyl-9-fluorenyl protecting group into functional groups such as amines, acids, alcohols, and thiols has been demonstrated to be chemoselective and efficient . The reductive amination process has also been used to obtain N-substituted 2-amino-7-nitro-9H-fluorene, which is a promising candidate for fluorescence probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For instance, polyamides and polyimides derived from 9,9-bis[4-(p-aminophenoxy)phenyl]fluorene exhibit high glass transition temperatures and thermal stability, with some showing no significant weight loss up to 500°C in air or nitrogen atmosphere . Similarly, aromatic polyamides containing ether and bulky fluorenylidene groups derived from 9,9-bis[4-(4-carboxyphenoxy)phenyl]fluorene are soluble in organic solvents and form transparent, flexible films with high thermal stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis: A method to synthesize N-substituted 2-amino-9,9-dialkylfluorenes, including 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, using palladium-catalyzed substitution has been developed. This process is efficient for introducing both alkyl and chiral amino groups (Ginagunta et al., 2004).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Hole Transport Materials: New hole transport materials based on this compound have been designed and synthesized, demonstrating efficient performance and excellent thermal stability in green OLEDs (Panpan Wu et al., 2017).
- Electron-Blocking Materials: Compounds derived from 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine have been used as electron-blocking materials in OLEDs, contributing to improved charge balance and device lifetime (Baohua Hu et al., 2020).
Fluorescence Probes and Sensors
- Fluorescence Sensing: Derivatives of this compound have been developed as fluorescence sensors, demonstrating potential for applications in environmental monitoring and biosensing (Yingying Han et al., 2020).
Polymer Synthesis
- Aromatic Polyamides and Polyimides: The compound has been used as a monomer for synthesizing polyamides and polyimides, resulting in materials with high glass transition temperatures and thermal stability (Chin‐Ping Yang et al., 1993).
Advanced Materials Development
- Photovoltaic Applications: Novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which include derivatives of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, have been synthesized. These materials exhibit promising properties for photovoltaic applications (F. Huang et al., 2004).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .
Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the development of blue fluorescent organic light-emitting diodes .
Propiedades
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRFDMRINNTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595874 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
CAS RN |
355832-04-1 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

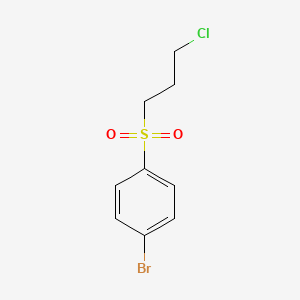
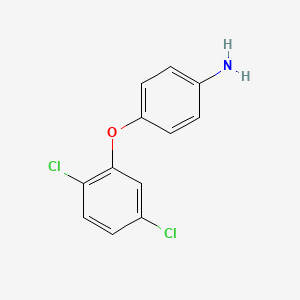


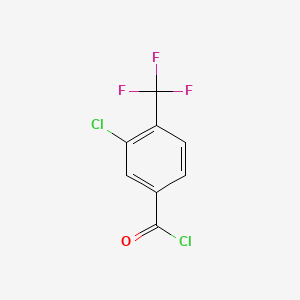

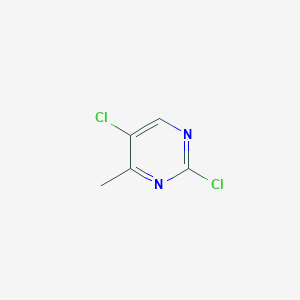
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)
